molecular formula C20H27N3O3S2 B15022742 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B15022742
M. Wt: 421.6 g/mol
InChI Key: MPZZGVHCBKJSPJ-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes may include:

    Formation of the dimethylsulfamoyl group: This step involves the reaction of dimethylamine with a sulfonyl chloride derivative.

    Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Formation of the acetamide group: This step involves the reaction of an amine with acetic anhydride.

    Introduction of the sulfanyl group: This can be achieved through a nucleophilic substitution reaction using a thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide: Lacks the dimethylsulfamoyl and phenyl groups.

    2-[(Dimethylsulfamoyl)(phenyl)amino]acetamide: Lacks the sulfanyl group.

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C20H27N3O3S2/c1-17-8-7-9-18(14-17)16-27-13-12-21-20(24)15-23(28(25,26)22(2)3)19-10-5-4-6-11-19/h4-11,14H,12-13,15-16H2,1-3H3,(H,21,24)

InChI Key

MPZZGVHCBKJSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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